Validated Activity in a Functional Cellular Assay with a Defined Potency
Unlike many tool compounds that lack well-defined potency metrics, K-Ras G12C-IN-3 has a quantifiable effect on downstream signaling. While many tool compounds lack rigorous functional data, K-Ras G12C-IN-3 has a quantifiable effect on downstream signaling [1]. In H358 human lung adenocarcinoma cells harboring the KRAS G12C mutation, K-Ras G12C-IN-3 inhibits ERK phosphorylation with an IC50 of 1700 nM [1]. This functional, cell-based endpoint provides a crucial benchmark for validating target engagement and pathway modulation in vitro.
| Evidence Dimension | Inhibition of ERK phosphorylation (functional cell assay) |
|---|---|
| Target Compound Data | IC50 = 1700 nM (1.70 µM) |
| Comparator Or Baseline | Baseline: vehicle control; Class-level comparator: advanced clinical inhibitors (e.g., sotorasib, adagrasib) which typically have cellular IC50 values in the low nM range for this endpoint. |
| Quantified Difference | Class-level inference: K-Ras G12C-IN-3 demonstrates ~1000-fold lower potency in this cellular assay compared to clinical-grade KRAS G12C inhibitors, clearly defining its utility as a tool compound rather than a drug candidate. |
| Conditions | H358 human NSCLC cell line, assessed as reduction in ERK phosphorylation at T202/Y204 after 24-hour incubation. |
Why This Matters
This data confirms the compound's ability to functionally inhibit KRAS G12C signaling in a disease-relevant cellular model, providing a key benchmark for researchers designing experiments to study pathway modulation or compare the effects of different chemical series.
- [1] BindingDB. Affinity Data for K-Ras G12C-IN-3 (Entry ID: 50011605). IC50: 1.70E+3 nM. View Source
